2,2-Difluoro-cyclopropaneboronic acid pinacol ester
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Overview
Description
2,2-Difluoro-cyclopropaneboronic acid pinacol ester is a chemical compound with the molecular formula C9H15BF2O2. It is a colorless liquid that is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is valued for its stability and reactivity, making it a useful building block in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester typically involves the reaction of 2,2-difluorocyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-cyclopropaneboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
2,2-Difluoro-cyclopropaneboronic acid pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the development of biologically active compounds and as a tool in chemical biology.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the fluorine atoms.
2,2-Difluorocyclopropylboronic Acid: Similar but without the pinacol ester group.
Pinacol Boronic Esters: A broader class of compounds with varying substituents.
Uniqueness
2,2-Difluoro-cyclopropaneboronic acid pinacol ester is unique due to the presence of both fluorine atoms and the pinacol ester group, which enhance its stability and reactivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and fluorinated pharmaceuticals .
Properties
IUPAC Name |
2-(2,2-difluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BF2O2/c1-7(2)8(3,4)14-10(13-7)6-5-9(6,11)12/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDYISVTBIZNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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